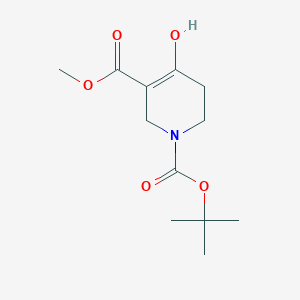![molecular formula C11H21NO4 B12287222 (R)-N-Boc-1-[(S)-oxiran-2-ylmethoxy]-2-propanamine](/img/structure/B12287222.png)
(R)-N-Boc-1-[(S)-oxiran-2-ylmethoxy]-2-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-N-Boc-1-[(S)-Oxiran-2-ylmethoxy]-2-propanamin ist eine chirale Verbindung mit bedeutenden Anwendungen in der organischen Synthese und der pharmazeutischen Chemie. Die Verbindung weist eine Boc-geschützte Aminogruppe, einen Oxiranring und ein Propanamin-Rückgrat auf, wodurch sie zu einem vielseitigen Zwischenprodukt bei der Synthese verschiedener komplexer Moleküle wird.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (R)-N-Boc-1-[(S)-Oxiran-2-ylmethoxy]-2-propanamin beinhaltet in der Regel die folgenden Schritte:
Schutz der Aminogruppe: Die Aminogruppe von 2-Propanamin wird mit Di-tert-butyl-dicarbonat (Boc2O) geschützt, um N-Boc-2-propanamin zu bilden.
Epoxidierung: Das geschützte Amin wird dann unter basischen Bedingungen mit einem Epoxid-Vorläufer wie (S)-Glycidol umgesetzt, um den Oxiranring zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren, einschließlich der Temperaturregelung, der Lösungsmittelauswahl und der Reinigungstechniken wie Kristallisation oder Chromatographie.
Analyse Chemischer Reaktionen
Reaktionstypen
(R)-N-Boc-1-[(S)-Oxiran-2-ylmethoxy]-2-propanamin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Der Oxiranring kann oxidiert werden, um Diole zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um den Oxiranring zu öffnen und ein Diol zu bilden.
Substitution: Nucleophile Substitutionsreaktionen können am Oxiranring auftreten, was zur Bildung verschiedener substituierter Produkte führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind m-Chlorperbenzoesäure (m-CPBA) und Wasserstoffperoxid (H2O2).
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.
Substitution: Nucleophile wie Amine, Thiole und Alkohole können unter basischen oder sauren Bedingungen mit dem Oxiranring reagieren.
Hauptprodukte, die gebildet werden
Diole: Geformt durch Oxidation oder Reduktion des Oxiranrings.
Substituierte Amine: Geformt durch nucleophile Substitutionsreaktionen.
Wissenschaftliche Forschungsanwendungen
Chemie
In der organischen Synthese dient (R)-N-Boc-1-[(S)-Oxiran-2-ylmethoxy]-2-propanamin als Baustein für die Synthese komplexerer Moleküle, einschließlich Pharmazeutika und Naturstoffe.
Biologie
Die Verbindung wird aufgrund ihres chiralen Charakters und ihrer funktionellen Gruppen bei der Synthese biologisch aktiver Moleküle wie Enzyminhibitoren und Rezeptoragonisten verwendet.
Medizin
In der pharmazeutischen Chemie wird sie bei der Entwicklung neuer Medikamente eingesetzt, insbesondere solcher, die auf bestimmte Enzyme oder Rezeptoren abzielen. Ihre chiralen Eigenschaften machen sie wertvoll bei der Synthese enantiomerenreiner Pharmazeutika.
Industrie
Die Verbindung wird bei der Produktion von Spezialchemikalien und fortschrittlichen Materialien verwendet, darunter Polymere und Tenside.
Wirkmechanismus
Der Wirkmechanismus von (R)-N-Boc-1-[(S)-Oxiran-2-ylmethoxy]-2-propanamin hängt von seiner spezifischen Anwendung ab. In der pharmazeutischen Chemie kann es als Enzyminhibitor oder Rezeptoragonist wirken und mit molekularen Zielstrukturen über Wasserstoffbrückenbindungen, hydrophobe Wechselwirkungen und kovalente Bindung interagieren. Der Oxiranring und die Boc-geschützte Aminogruppe spielen eine entscheidende Rolle bei diesen Wechselwirkungen.
Wirkmechanismus
The mechanism of action of ®-N-Boc-1-[(S)-oxiran-2-ylmethoxy]-2-propanamine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and covalent bonding. The oxirane ring and Boc-protected amine group play crucial roles in these interactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(S)-N-Boc-1-[®)-Oxiran-2-ylmethoxy]-2-propanamin: Das Enantiomer der Verbindung mit ähnlichen chemischen Eigenschaften, aber unterschiedlichen biologischen Aktivitäten.
N-Boc-2-Amino-1-propanol: Fehlt der Oxiranring, aber teilt die Boc-geschützte Aminogruppe.
N-Boc-3-Aminopropanol: Ähnliche Struktur, aber mit einer anderen Position der Aminogruppe.
Einzigartigkeit
(R)-N-Boc-1-[(S)-Oxiran-2-ylmethoxy]-2-propanamin ist einzigartig aufgrund seiner Kombination aus einem chiralen Oxiranring und einer Boc-geschützten Aminogruppe, wodurch es zu einem vielseitigen Zwischenprodukt bei der Synthese verschiedener komplexer Moleküle wird. Sein chiraler Charakter ermöglicht die Synthese enantiomerenreiner Verbindungen, was bei der Entwicklung von Pharmazeutika und biologisch aktiven Molekülen entscheidend ist.
Eigenschaften
Molekularformel |
C11H21NO4 |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
tert-butyl N-[1-(oxiran-2-ylmethoxy)propan-2-yl]carbamate |
InChI |
InChI=1S/C11H21NO4/c1-8(5-14-6-9-7-15-9)12-10(13)16-11(2,3)4/h8-9H,5-7H2,1-4H3,(H,12,13) |
InChI-Schlüssel |
GXJWOVWRSONIKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COCC1CO1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-(3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12287142.png)
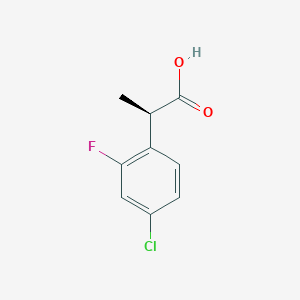
![Ethanol,2,2'-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis-](/img/structure/B12287157.png)
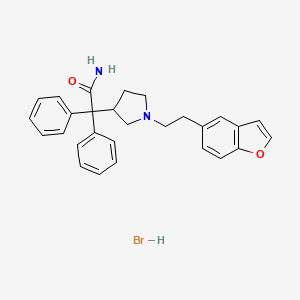
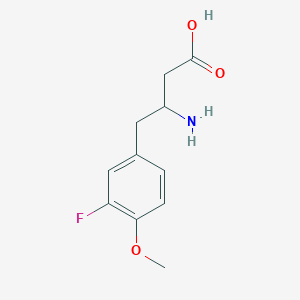

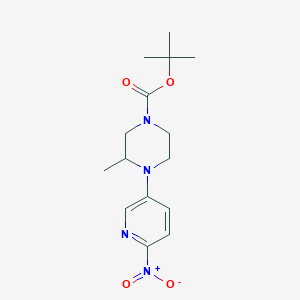
![4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione](/img/structure/B12287195.png)
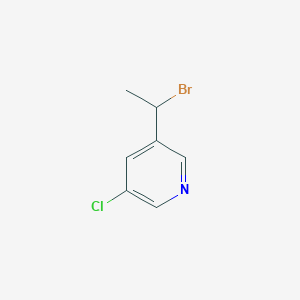
![4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]aniline](/img/structure/B12287210.png)
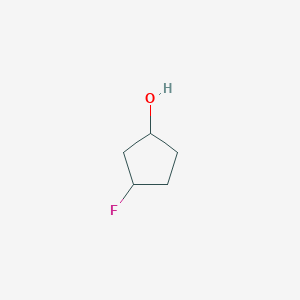
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] octadecanoate](/img/structure/B12287220.png)
![benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate](/img/structure/B12287225.png)
